molecular formula C11H14N2O4S B11773173 4-Cyclopentyl-2-(methylsulfonyl)pyrimidine-5-carboxylic acid

4-Cyclopentyl-2-(methylsulfonyl)pyrimidine-5-carboxylic acid

Cat. No.: B11773173
M. Wt: 270.31 g/mol
InChI Key: MQOSNFGEWLHKSM-UHFFFAOYSA-N
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Description

4-Cyclopentyl-2-(methylsulfonyl)pyrimidine-5-carboxylic acid is a heterocyclic compound with the molecular formula C11H14N2O4S and a molecular weight of 270.31 g/mol . This compound is part of the pyrimidine family, known for its diverse applications in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopentyl-2-(methylsulfonyl)pyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopentanone with a sulfonyl chloride derivative, followed by cyclization with a pyrimidine derivative .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The exact methods can vary depending on the desired scale and application .

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopentyl-2-(methylsulfonyl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyrimidine ring .

Scientific Research Applications

4-Cyclopentyl-2-(methylsulfonyl)pyrimidine-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Cyclopentyl-2-(methylsulfonyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 4-Cyclopentyl-2-(methylsulfonyl)pyrimidine-5-carboxylate
  • 4-Cyclopentyl-2-(methylsulfonyl)pyrimidine-5-carboxamide

Comparison: Compared to similar compounds, 4-Cyclopentyl-2-(methylsulfonyl)pyrimidine-5-carboxylic acid is unique due to its specific functional groups and structural configuration.

Properties

Molecular Formula

C11H14N2O4S

Molecular Weight

270.31 g/mol

IUPAC Name

4-cyclopentyl-2-methylsulfonylpyrimidine-5-carboxylic acid

InChI

InChI=1S/C11H14N2O4S/c1-18(16,17)11-12-6-8(10(14)15)9(13-11)7-4-2-3-5-7/h6-7H,2-5H2,1H3,(H,14,15)

InChI Key

MQOSNFGEWLHKSM-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC=C(C(=N1)C2CCCC2)C(=O)O

Origin of Product

United States

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